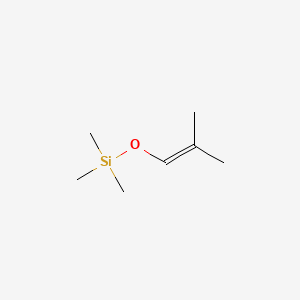

1-(トリメチルシリルオキシ)-2-メチルプロペン

説明

Synthesis Analysis

The synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene often involves the reaction of methyl 2-(trimethylsilyl)propenoate with organomagnesium or organolithium compounds, leading to 1:1 and/or 1:2 adducts, which can then be utilized in Peterson olefination reactions with carbonyl compounds (Tanaka, Kanemasa, Ninomiya, & Tsuge, 1990). Additionally, 3,3-bis(trimethylsilyl)propene, obtained from semi-hydrogenation processes, reacts with aldehydes in the presence of titanium tetrachloride, offering a pathway to (E)-β-hydroxyvinyltrimethylsilanes (Princet, Anselme, & Pornet, 1999).

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-(trimethylsilyloxy)-1-propene derivatives, such as 1,2-disilabenzene derivatives, has been characterized by X-ray crystallography, revealing significant insights into their geometrical configuration. For instance, the six-membered ring of 1,2-disilabenzene is nearly planar with specific Si-Si and Si-C bond lengths, indicating the influence of the trimethylsilyl group on the compound's structural stability (Kinjo et al., 2007).

Chemical Reactions and Properties

2-Methyl-1-(trimethylsilyloxy)-1-propene and its derivatives exhibit a range of chemical reactivities, such as the ability to undergo Michael addition, Peterson olefination, and allylation reactions. These compounds can form adducts with various organometallic reagents, demonstrating their versatility in synthetic organic chemistry. The presence of the trimethylsilyl group significantly influences the reactivity patterns of these compounds, facilitating the formation of complex molecular architectures (Williams, Morales-Ramos, & Williams, 2006).

科学的研究の応用

ラジカル系還元剤

ITSEは、トリメチルシリルオキシ基により、ラジカル系還元剤として機能します。この用途は、穏和な条件下でさまざまな官能基の還元を促進できるため、有機合成において特に役立ちます。 このプロセスには、トリメチルシリルラジカルの生成が伴い、官能基を選択的に還元して、顕著な化学選択性、位置選択性、および立体選択性を備えた生成物を高収率で得ることができます .

ヒドロシリル化反応

ヒドロシリル化の分野では、ITSEは重要な役割を果たします。ヒドロシリル化は、シリコン含有基を二重結合に付加するために用いられるプロセスであり、シリコーンの合成における重要なステップです。 ITSEは、シリル基を有機分子に導入するために使用でき、これにより、材料科学における応用のための物理的および化学的特性が変更されます .

ディールス・アルダー反応

ITSEは、有機化合物で6員環を形成するために広く使用されている方法であるディールス・アルダー反応で使用されます。これはこれらの反応でジエノフィルとして働き、ジエンと反応してシクロヘキセン誘導体を形成します。 この用途は、天然物や医薬品を含む複雑な有機分子の合成において重要です .

マルチストリアチンの合成

ニレ科の甲虫のフェロモンであるマルチストリアチンは、ITSEを使用して合成できます。 特定のジエンとのディールス・アルダー反応を行うことで、ITSEは、害虫防除や生態学的研究に重要なマルチストリアチンのコア構造の構築に役立ちます .

重合開始剤

ITSEは、光化学条件下でラジカルを生成できるため、重合反応を開始できます。 この特性は、オレフィンの重合やエポキシドのカチオン重合に利用され、産業や研究における潜在的な応用を持つ新しい高分子材料が作られます .

Safety and Hazards

特性

IUPAC Name |

trimethyl(2-methylprop-1-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVPFSJPLBOVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CO[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216713 | |

| Record name | Isobutyraldehyde trimethylsilyl enol ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6651-34-9 | |

| Record name | Isobutyraldehyde trimethylsilyl enol ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6651-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyraldehyde trimethylsilyl enol ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-(trimethylsilyloxy)-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-methoxy-2-methyl-1-(trimethylsilyloxy)-1-propene interact with the TpMo(NO)(DMAP)(η2-PhCF3) complex, and what is the significance of this reaction?

A1: The research paper describes how the TpMo(NO)(DMAP)(η2-PhCF3) complex, which features a trifluorotoluene molecule bound to a molybdenum center, exhibits unique reactivity. [] This complex reacts with triflic acid to form an intermediate η2-arenium species. 1-Methoxy-2-methyl-1-(trimethylsilyloxy)-1-propene then acts as a nucleophile, attacking the activated arenium complex at the meta position. This attack leads to the formation of a 5-substituted-1,3-cyclohexadiene product after the removal of the metal complex. [] This reaction highlights the potential of using such organometallic complexes as scaffolds for the controlled functionalization of aromatic compounds, ultimately leading to more complex organic molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-5-methyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1220777.png)

![[3,4-Diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1220785.png)

![3-Methyl-1,2-dihydropyrido[3,2-e][1,2,4]triazine;hydrochloride](/img/structure/B1220790.png)